4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSWJVAOYQTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-methanesulfonylpyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Scientific Research Applications
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfachlorpyridazine
Structure: 4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide ()
- Key Differences: Sulfachlorpyridazine lacks the methanesulfonyl group and features an amino substituent on the benzene ring instead of chlorine. Biological Activity: Sulfachlorpyridazine is a sulfonamide antibiotic, whereas the target compound’s methanesulfonyl group may shift activity toward COX-2 inhibition or kinase modulation .
Triazine-Sulfonamide Hybrids
Example: 4-{[4-(Benzylamino)-6-Chloro-1,3,5-Triazin-2-yl]Amino}-N-(Pyridin-2-yl)Benzene-1-Sulfonamide ()
- Key Differences :
- The triazine core replaces pyridazine, introducing additional hydrogen-bonding sites.
- Biological Activity : Triazine hybrids exhibit antibacterial and antiproliferative effects, attributed to interactions with dihydrofolate reductase (DHFR). The pyridazine-based target compound may prioritize different targets due to its heterocyclic flexibility .
Fluorinated Pyridazine Derivatives
Example : 4-Fluoro-N-[3-(6-Methoxypyridazin-3-yl)Phenyl]-3-(Trifluoromethyl)Benzene-1-Sulfonamide ()
- Key Differences: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target compound’s chlorine and methanesulfonyl groups.
Ethylsulfonyl Pyridazine Analogues
Example : 4-Chloro-N-(4-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)Benzamide ()
- Biological Activity: Ethylsulfonyl derivatives are explored as kinase inhibitors; the target compound’s smaller substituent may enhance solubility .
Structural and Functional Analysis Table
Research Findings and Mechanistic Insights
- COX-2 Inhibition: Quinazolinone-sulfonamide hybrids () achieve ~47% COX-2 inhibition at 20 μM, suggesting that the target compound’s pyridazine core and sulfonamide group may similarly engage COX-2’s hydrophobic pocket .
- Antimicrobial Activity : Sulfachlorpyridazine’s antibacterial action relies on dihydropteroate synthase (DHPS) inhibition. The target compound’s chlorine and methanesulfonyl groups may reduce DHPS affinity but enhance selectivity for mammalian enzymes .
- Kinase Binding : Ethylsulfonyl derivatives () show kinase inhibition, implying that the methanesulfonyl group in the target compound could optimize ATP-binding site interactions .
Biological Activity
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 353.80 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, and a pyridazine moiety that may contribute to its biological activity.
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism can lead to antimicrobial effects against a variety of pathogens. Additionally, the presence of the methanesulfonyl and pyridazine groups may enhance the compound's interactions with biological targets, potentially leading to novel therapeutic effects.
Biological Activity Data
Research has shown that compounds similar to this compound exhibit various biological activities:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties.
- Anti-inflammatory Effects : In a controlled trial, a sulfonamide derivative was shown to reduce inflammation in models of arthritis, indicating potential use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research indicated that compounds containing similar structural motifs induced cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Sulfonylation : React 4-aminophenylpyridazine derivatives with chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base).
Methanesulfonyl Introduction : Use methanesulfonyl chloride in the presence of pyridine to functionalize the pyridazine ring at position 6 .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Q. Key Considerations :
- Control reaction temperature (<0°C during sulfonylation to avoid side products).
- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm the methanesulfonyl group’s position on pyridazine and sulfonamide linkage .
- NMR Spectroscopy :
- ¹H NMR : Methanesulfonyl protons appear as a singlet at δ ~3.3 ppm.
- ¹³C NMR : Sulfonamide carbonyl resonates at δ ~165 ppm; pyridazine carbons show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) in vitro?
Methodological Answer:
- Dose-Response Profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific activity from cytotoxicity .
- Enzyme Inhibition Assays : Test against bacterial dihydropteroate synthetase (DHPS) to validate sulfonamide-mediated antimicrobial action. Compare with human DHPS to assess selectivity .
- Computational Docking : Perform molecular dynamics simulations to predict binding affinity to DHPS vs. off-target proteins (e.g., carbonic anhydrase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
Methodological Answer:
- Modular Substituent Screening :
- Pyridazine Ring : Replace methanesulfonyl with trifluoromethanesulfonyl to enhance lipophilicity (clogP ↑ 0.5) .
- Chlorophenyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- In Vitro ADME Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂.
- Permeability : Use Caco-2 monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .
Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data for sulfonamide conformation?
Methodological Answer:
- Variable-Temperature NMR : Probe rotational barriers of the sulfonamide group (ΔG‡ ~12 kcal/mol) to identify preferred conformers .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental X-ray data to validate torsional angles .
- IR Spectroscopy : Analyze S=O stretching frequencies (asymmetric ~1350 cm⁻¹; symmetric ~1150 cm⁻¹) to detect conformational changes .
Q. How can reaction mechanisms for sulfonamide hydrolysis under physiological conditions be experimentally validated?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates in PBS (pH 7.4) at 37°C via LC-MS. Use deuterated water (D₂O) to track proton exchange .
- Isotope Labeling : Synthesize ¹⁸O-labeled sulfonamide to trace oxygen incorporation during hydrolysis .
- pH-Rate Profile : Determine rate constants (k) across pH 2–10 to identify acid/base-catalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
